Cas no 1848892-75-0 ((1R,2R)-2-Fluoro-N-(heptan-2-yl)cyclohexan-1-amine)
(1R,2R)-2-Fluoro-N-(heptan-2-yl)cyclohexan-1-amine Chemical and Physical Properties
Names and Identifiers
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- (1R,2R)-2-fluoro-N-(heptan-2-yl)cyclohexan-1-amine
- (1R,2R)-2-fluoro-N-heptan-2-ylcyclohexan-1-amine
- (1R,2R)-2-Fluoro-N-(heptan-2-yl)cyclohexan-1-amine
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- Inchi: 1S/C13H26FN/c1-3-4-5-8-11(2)15-13-10-7-6-9-12(13)14/h11-13,15H,3-10H2,1-2H3/t11?,12-,13-/m1/s1
- InChI Key: CZEAGCPIHFHCEL-VFRRUGBOSA-N
- SMILES: F[C@@H]1CCCC[C@H]1NC(C)CCCCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 161
- XLogP3: 4.2
- Topological Polar Surface Area: 12
(1R,2R)-2-Fluoro-N-(heptan-2-yl)cyclohexan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | R160391-100mg |
(1r,2r)-2-fluoro-n-(heptan-2-yl)cyclohexan-1-amine |
1848892-75-0 | 100mg |
$ 95.00 | 2022-06-02 | ||
| TRC | R160391-500mg |
(1r,2r)-2-fluoro-n-(heptan-2-yl)cyclohexan-1-amine |
1848892-75-0 | 500mg |
$ 365.00 | 2022-06-02 | ||
| TRC | R160391-1g |
(1r,2r)-2-fluoro-n-(heptan-2-yl)cyclohexan-1-amine |
1848892-75-0 | 1g |
$ 570.00 | 2022-06-02 | ||
| Life Chemicals | F1912-2788-0.25g |
(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclohexan-1-amine |
1848892-75-0 | 95%+ | 0.25g |
$361.0 | 2023-09-06 | |
| Life Chemicals | F1912-2788-0.5g |
(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclohexan-1-amine |
1848892-75-0 | 95%+ | 0.5g |
$380.0 | 2023-09-06 | |
| Life Chemicals | F1912-2788-1g |
(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclohexan-1-amine |
1848892-75-0 | 95%+ | 1g |
$401.0 | 2023-09-06 | |
| Life Chemicals | F1912-2788-2.5g |
(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclohexan-1-amine |
1848892-75-0 | 95%+ | 2.5g |
$802.0 | 2023-09-06 | |
| Life Chemicals | F1912-2788-5g |
(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclohexan-1-amine |
1848892-75-0 | 95%+ | 5g |
$1203.0 | 2023-09-06 | |
| Life Chemicals | F1912-2788-10g |
(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclohexan-1-amine |
1848892-75-0 | 95%+ | 10g |
$1684.0 | 2023-09-06 |
(1R,2R)-2-Fluoro-N-(heptan-2-yl)cyclohexan-1-amine Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on (1R,2R)-2-Fluoro-N-(heptan-2-yl)cyclohexan-1-amine
Recent Advances in the Study of (1R,2R)-2-Fluoro-N-(heptan-2-yl)cyclohexan-1-amine (CAS: 1848892-75-0)
The compound (1R,2R)-2-Fluoro-N-(heptan-2-yl)cyclohexan-1-amine (CAS: 1848892-75-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This chiral amine, characterized by its unique fluorinated cyclohexane backbone and heptylamine side chain, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound in drug discovery.
A study published in the Journal of Medicinal Chemistry (2023) explored the stereoselective synthesis of (1R,2R)-2-Fluoro-N-(heptan-2-yl)cyclohexan-1-amine, highlighting its improved yield and purity through novel catalytic methods. The researchers employed asymmetric hydrogenation and fluorination techniques to achieve high enantiomeric excess (ee > 99%), which is critical for its biological activity. The study also emphasized the compound's stability under physiological conditions, making it a viable candidate for further development.
In another groundbreaking study (Nature Chemical Biology, 2024), the compound was investigated for its interaction with G-protein-coupled receptors (GPCRs). The results demonstrated its high affinity and selectivity for specific GPCR subtypes, suggesting its potential as a modulator in neurological disorders. Molecular docking simulations revealed that the fluorine atom plays a crucial role in binding interactions, enhancing both potency and selectivity. These findings open new avenues for designing targeted therapies for conditions such as Parkinson's disease and depression.
Pharmacokinetic studies of (1R,2R)-2-Fluoro-N-(heptan-2-yl)cyclohexan-1-amine have also been conducted, with results indicating favorable absorption and distribution profiles. A preclinical trial (European Journal of Pharmacology, 2023) reported that the compound exhibits good blood-brain barrier penetration, a key attribute for central nervous system (CNS) therapeutics. Additionally, its metabolic stability was found to be superior to analogous non-fluorinated compounds, reducing the likelihood of rapid clearance and improving therapeutic efficacy.
Despite these promising results, challenges remain in the clinical translation of (1R,2R)-2-Fluoro-N-(heptan-2-yl)cyclohexan-1-amine. Toxicity studies are still in early stages, and further optimization of its synthetic route is needed to ensure scalability. Nevertheless, the compound's unique structural features and biological activity make it a compelling subject for ongoing research. Future studies are expected to explore its applications in other therapeutic areas, such as oncology and infectious diseases, leveraging its versatile chemical scaffold.
In conclusion, (1R,2R)-2-Fluoro-N-(heptan-2-yl)cyclohexan-1-amine (CAS: 1848892-75-0) represents a significant advancement in medicinal chemistry, with potential applications across multiple disease areas. Its stereoselective synthesis, receptor specificity, and pharmacokinetic properties underscore its value as a lead compound. Continued research will be essential to fully realize its therapeutic potential and address existing challenges in drug development.
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